2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide

JAK inhibition kinase selectivity profiling pan-JAK potency

JAK-IN-29 is a critical negative control for pan-JAK inhibitor screening. With confirmed cellular IC₅₀ >10,000 nM and inactivity against non-JAK kinases, it validates assay specificity and eliminates off-target artifacts. It is the primary hydrolysis metabolite of the soft-drug precursor Compound 2, making it essential for analytical method validation and pharmacokinetic studies. This research-use-only compound is available in mg quantities; standard shipping conditions apply.

Molecular Formula C18H15ClN4O2
Molecular Weight 354.8 g/mol
Cat. No. B4504644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide
Molecular FormulaC18H15ClN4O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3)Cl
InChIInChI=1S/C18H15ClN4O2/c19-15-6-2-1-5-14(15)16-7-8-18(25)23(22-16)12-17(24)21-11-13-4-3-9-20-10-13/h1-10H,11-12H2,(H,21,24)
InChIKeyXKRSGLPRINZXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide (JAK-IN-29): Baseline Profile for a Pyridazinone Pan-JAK Inhibitor


2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide, commonly designated as JAK-IN-29 (Compound 3), is a synthetic pyridazinone derivative that functions as a pan-Janus kinase (JAK) inhibitor targeting JAK1, JAK2, JAK3, and TYK2. It was developed as part of a 'super-soft' topical drug program by Novartis, wherein enzymatic hydrolysis of the carbonate ester prodrug (Compound 2) releases the hydroxypyridine metabolite JAK-IN-29 [1]. Unlike the clinical candidate CEE321 (Compound 1, pan-JAK IC₅₀ 48–60 nM), JAK-IN-29 exhibits substantially attenuated kinase inhibition (JAK1–TYK2 IC₅₀ values of 2,094–4,563 nM) and is functionally inactive in cellular and whole-blood assays (IC₅₀ > 10,000 nM and > 30,000 nM, respectively), a property deliberately engineered to achieve rapid systemic deactivation [1].

Why JAK-IN-29 Cannot Be Interchanged with Other Pan-JAK Inhibitors in the Pyridazinone Series


Although JAK-IN-29 shares a pyridazinone core with the clinical pan-JAK inhibitor CEE321 and the potent soft-drug precursor Compound 2, its pharmacological profile diverges by two to three orders of magnitude in key assay systems [1]. This extreme potency gap arises from a deliberate structural modification—a hydroxyl substituent enabling hydroxypyridine-pyridone tautomerism—that forces the molecule into an inactive, stretched conformation incapable of forming the critical H-bonds (Tyr931, Leu932) required for JAK kinase binding [1]. Consequently, generic substitution of JAK-IN-29 for a potent pan-JAK inhibitor, or vice versa, would yield misleading results in any experiment where JAK pathway modulation is the intended endpoint; each compound must be validated in the specific assay context and for the specific potency window required [1].

Quantitative Differentiation of JAK-IN-29 Against CEE321 and the Soft-Drug Precursor Compound 2


Biochemical Pan-JAK Potency: JAK-IN-29 Is 40- to 100-Fold Weaker Than CEE321 Across All Four JAK Isoforms

In head-to-head enzymatic assays, JAK-IN-29 (Compound 3) showed dramatically reduced inhibition of all four JAK family members compared to the clinical pan-JAK inhibitor CEE321 (Compound 1). JAK-IN-29 IC₅₀ values ranged from 2,094 to 4,563 nM, whereas CEE321 IC₅₀ values fell between 48 and 60 nM, representing a 40- to 100-fold loss in potency across isoforms [1].

JAK inhibition kinase selectivity profiling pan-JAK potency

Cellular Activity (IL-15/JAK1 & JAK3): JAK-IN-29 Is Functionally Inactive in a Cell-Based Assay Where CEE321 Is Highly Potent

In a cellular IL-15-stimulated assay that reports on JAK1/JAK3 pathway activity, JAK-IN-29 exhibited an IC₅₀ > 10,000 nM, while CEE321 showed potent inhibition (IC₅₀ = 54 ± 10 nM). This represents a >185-fold reduction in functional potency and effectively renders JAK-IN-29 inactive at concentrations routinely used in cell-based pharmacological studies [1].

cellular JAK inhibition IL-15 signaling JAK1/JAK3 functional assay

Whole-Blood Potency (IL-2/JAK1 & JAK3): JAK-IN-29 Loses All Measurable Activity in Human Blood

When tested in a human whole-blood IL-2 assay that reflects physiologically relevant conditions including plasma protein binding and esterase activity, JAK-IN-29 showed no measurable inhibition (IC₅₀ > 30,000 nM), whereas CEE321 retained moderate potency (IC₅₀ = 2,349 ± 306 nM). The soft-drug precursor Compound 2 also showed negligible blood activity (IC₅₀ > 30,000 nM), confirming the rapid systemic deactivation design principle [1].

whole-blood assay IL-2 signaling physiological JAK inhibition

Non-JAK Kinase Selectivity: JAK-IN-29 Exhibits Broad Selectivity Against a Panel of Eight Non-JAK Kinases

To assess potential off-target liabilities, JAK-IN-29 was profiled against a panel of eight non-JAK kinases (GSK3β, KDR, Aurora A, IRAK4, FLT3, STK4, LCK, and p70S6K). All IC₅₀ values exceeded 2,500 nM, whereas the comparator Compound 4 (bearing a methoxy substituent) showed high potency across JAK isoforms (IC₅₀ = 14–20 nM). This indicates that JAK-IN-29 possesses negligible off-target kinase activity at concentrations up to 2.5 µM, a profile consistent with its conformational inactivation mechanism [1].

kinase selectivity off-target profiling non-JAK kinase panel

Conformational Inactivation Mechanism: Hydroxypyridine-Pyridone Tautomerism Prevents the Bioactive Conformation Required for JAK Binding

The structural basis for JAK-IN-29's weak activity lies in its hydroxypyridine-pyridone tautomerism. X-ray crystallography confirmed that JAK-IN-29 adopts a stretched, pyridone-tautomer-predominant conformation that prevents formation of the three critical H-bonds (to Glu930, Tyr931, and Leu932 in the kinase hinge region) required for JAK binding. In contrast, CEE321 and Compound 2 adopt the compact, bioactive conformation that establishes these H-bonds and enables potent kinase inhibition [1]. This conformational switch is the molecular mechanism underlying the two-order-of-magnitude potency difference.

conformational switching hydroxypyridine-pyridone tautomerism soft drug design

Validated Application Scenarios for 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide (JAK-IN-29)


Negative Control in Pan-JAK Inhibitor Screening and Cellular Pathway Analysis

JAK-IN-29, with its confirmed cellular IC₅₀ > 10,000 nM (IL-15 assay) and whole-blood IC₅₀ > 30,000 nM (IL-2 assay), serves as an ideal negative control compound for JAK inhibitor screening campaigns. When used alongside a potent pan-JAK inhibitor such as CEE321 (cellular IC₅₀ = 54 nM), researchers can confidently attribute observed biological effects specifically to JAK pathway inhibition rather than off-target cytotoxicity or assay interference [1].

Tool Compound for Studying Hydroxypyridine-Pyridone Tautomerism and Conformational Effects on Kinase Binding

JAK-IN-29's well-characterized hydroxypyridine-pyridone tautomeric equilibrium, confirmed by X-ray crystallography to produce a stretched, JAK-incompatible conformation, makes it a valuable structural biology tool. It can be employed to investigate how subtle changes in molecular geometry affect hinge-region H-bonding interactions (Glu930, Tyr931, Leu932) across the JAK family and related kinases, providing insights for rational soft drug design [1].

Analytical Reference Standard for Soft Drug Metabolism and Deactivation Studies

JAK-IN-29 is the primary hydrolysis product (metabolite) of the soft-drug precursor Compound 2, generated by enzymatic cleavage of the carbonate ester in human blood. As such, it can be used as an analytical reference standard in LC-MS/MS or HPLC-based assays designed to quantify metabolic conversion rates, confirm esterase-mediated deactivation in biological matrices, and validate the 'super-soft' design concept in pharmacokinetic and toxicokinetic studies [1].

Selectivity Control for Off-Target Kinase Profiling

With confirmed IC₅₀ values > 2,500 nM across a panel of eight non-JAK kinases (GSK3β, KDR, Aurora A, IRAK4, FLT3, STK4, LCK, p70S6K), JAK-IN-29 can serve as a selectivity control compound when profiling the kinase-selectivity fingerprints of novel JAK inhibitors. Its broad inactivity against non-JAK targets ensures that any signal observed in counter-screening assays can be reliably attributed to the test compound rather than to the control [1].

Quote Request

Request a Quote for 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.